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Compound of Interest

Compound Name:
2-Cyclohexen-1-one, 3,4,4-

trimethyl-

Cat. No.: B103722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of 3,4,4-trimethyl-2-cyclohexen-1-one (CAS No. 17299-41-1). It includes available

physical data, a discussion of its characteristic reactivity as an α,β-unsaturated ketone, and a

detailed, proposed experimental protocol for its synthesis via the Robinson annulation.

Spectroscopic data, where available, are presented, supplemented by predicted values based

on analogous structures. This document is intended to serve as a foundational resource for

professionals engaged in organic synthesis, chemical research, and drug development.

Chemical Identity and Physical Properties
3,4,4-Trimethyl-2-cyclohexen-1-one is a cyclic ketone and a derivative of cyclohexenone. Its

core structure features a six-membered ring with a carbonyl group, an adjacent carbon-carbon

double bond (an enone system), and three methyl groups at positions 3 and 4.

Table 1: Identifiers and Physical Properties of 3,4,4-Trimethyl-2-cyclohexen-1-one and Related

Isomers
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Property
Value for 3,4,4-
Trimethyl-2-
cyclohexen-1-one

Value for Isomer:
2,4,4-Trimethyl-2-
cyclohexen-1-one

Value for Isomer:
4,4,6-Trimethyl-2-
cyclohexen-1-one

CAS Number 17299-41-1[1] 13395-71-6 13395-73-8

Molecular Formula C₉H₁₄O[1] C₉H₁₄O C₉H₁₄O

Molecular Weight 138.21 g/mol [2] 138.21 g/mol 138.21 g/mol

IUPAC Name

3,4,4-

trimethylcyclohex-2-

en-1-one

2,4,4-

trimethylcyclohex-2-

en-1-one

4,4,6-

trimethylcyclohex-2-

en-1-one

Boiling Point Data not available[2] 81-82 °C @ 20 mmHg
192-193 °C @ 760

mmHg[3]

Density Data not available[2] 0.924 g/mL @ 25 °C Data not available

Refractive Index Data not available[2] n20/D 1.476 Data not available

Melting Point Data not available[2] 158 °C Data not available

Note: Experimental physical property data for 3,4,4-trimethyl-2-cyclohexen-1-one is not readily

available in surveyed databases. Data for structural isomers are provided for comparative

purposes.

Spectroscopic Data
Detailed experimental spectra for 3,4,4-trimethyl-2-cyclohexen-1-one are not widely published.

The NIST WebBook indicates the availability of an electron ionization mass spectrum.[1] The

following tables provide mass spectrometry information and predicted NMR and IR data based

on the compound's structure and data from related isomers.

Table 2: Mass Spectrometry Data
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Data Type Source Details

Mass Spectrum (Electron

Ionization)
NIST WebBook[1]

Data available in the NIST

database. The molecular ion

peak [M]⁺ would be expected

at m/z = 138.

Table 3: Predicted Spectroscopic Data for 3,4,4-Trimethyl-2-cyclohexen-1-one
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Spectrum Type
Predicted Chemical Shift /
Frequency

Assignment and Notes

¹H NMR ~ 5.8-6.0 ppm (s, 1H)

Vinylic proton at C-2. Expected

to be a singlet as there are no

adjacent protons.

~ 2.3-2.5 ppm (t, 2H)

Methylene protons (-CH₂-) at

C-6, adjacent to the carbonyl

group.

~ 1.8-2.0 ppm (t, 2H)
Methylene protons (-CH₂-) at

C-5.

~ 1.9-2.1 ppm (s, 3H)
Methyl protons (-CH₃) at C-3,

attached to the double bond.

~ 1.1-1.3 ppm (s, 6H)

Geminal dimethyl protons (-

C(CH₃)₂) at C-4. Expected to

be a singlet.

¹³C NMR ~ 199-201 ppm Carbonyl carbon (C=O) at C-1.

~ 160-165 ppm Olefinic carbon at C-3.

~ 125-130 ppm Olefinic carbon at C-2.

~ 45-50 ppm
Quaternary carbon (-C(CH₃)₂)

at C-4.

~ 35-40 ppm
Methylene carbon (-CH₂) at C-

6.

~ 30-35 ppm
Methylene carbon (-CH₂) at C-

5.

~ 25-30 ppm
Geminal dimethyl carbons (-

C(CH₃)₂) at C-4.

~ 20-25 ppm Methyl carbon (-CH₃) at C-3.

IR Spectroscopy ~ 1665-1685 cm⁻¹ (strong)
C=O stretch, characteristic of

an α,β-unsaturated ketone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


~ 1620-1640 cm⁻¹ (medium)
C=C stretch of the conjugated

system.

~ 2850-3000 cm⁻¹ (medium)
C-H stretching from alkyl

groups.

Chemical Reactivity
The chemical reactivity of 3,4,4-trimethyl-2-cyclohexen-1-one is dominated by its α,β-

unsaturated ketone (enone) functional group. This system possesses two primary electrophilic

sites: the carbonyl carbon (C-1) and the β-olefinic carbon (C-3).

1,2-Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds,

tend to attack the carbonyl carbon directly in a 1,2-addition.

1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as enolates, amines, and

cuprates, preferentially attack the β-carbon in a 1,4-conjugate addition, which is a key

reaction for forming new carbon-carbon bonds.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents like

sodium borohydride (NaBH₄). The carbon-carbon double bond can be reduced via catalytic

hydrogenation.
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General Reactivity of the Enone System

3,4,4-Trimethyl-
2-cyclohexen-1-one

Hard Nucleophiles
(e.g., Grignard Reagents)

 1,2-Addition

Soft Nucleophiles
(e.g., Enolates, Cuprates)

 1,4-Addition

Reducing Agents
(e.g., NaBH4)

 Carbonyl Reduction

1,2-Addition Product
(Attack at Carbonyl Carbon)

1,4-Conjugate Addition Product
(Michael Addition)

Reduction Product
(Allylic Alcohol)

Click to download full resolution via product page

Reactivity pathways of the enone functional group.

Experimental Protocols
While a specific published protocol for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one was

not found in detail, its structure is ideally suited for synthesis via the Robinson annulation. This

powerful reaction sequence involves a Michael addition followed by an intramolecular aldol

condensation to form a six-membered ring.

Proposed Synthesis via Robinson Annulation
A plausible route involves the base-catalyzed reaction of 3,3-dimethyl-2-butanone with methyl

vinyl ketone (MVK).

Overall Reaction: 3,3-Dimethyl-2-butanone + Methyl Vinyl Ketone → 3,4,4-Trimethyl-2-

cyclohexen-1-one

Methodology:
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Step 1: Michael Addition to form the 1,5-Diketone Intermediate

Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and

a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

Reagent Preparation: Dissolve 3,3-dimethyl-2-butanone (1.0 eq) in a suitable solvent such

as ethanol or tetrahydrofuran (THF).

Base Addition: Add a catalytic amount of a base, such as sodium ethoxide (NaOEt) or

potassium hydroxide (KOH) (e.g., 0.1 eq), to the solution to generate the enolate of the

ketone.

Michael Acceptor Addition: Cool the reaction mixture in an ice bath. Slowly add methyl vinyl

ketone (MVK) (1.0 eq) dropwise to the stirred solution.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for several hours (e.g., 2-4 hours) to allow the Michael addition to proceed

to completion, forming the intermediate 1,5-diketone (6,6-dimethylheptane-2,5-dione).
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Workflow: Michael Addition Step

Dissolve 3,3-dimethyl-2-butanone
in Ethanol

Add catalytic base
(e.g., NaOEt) to form enolate

Cool mixture
to 0 °C

Add Methyl Vinyl Ketone
(MVK) dropwise

Stir at room temperature
(2-4 hours)

Formation of 1,5-diketone
intermediate

Click to download full resolution via product page

Proposed workflow for the Michael addition step.

Step 2: Intramolecular Aldol Condensation and Dehydration

Initiate Cyclization: To the same reaction mixture containing the 1,5-diketone, add an

additional amount of base (e.g., bringing the total to 1.0-1.2 eq) to promote the

intramolecular aldol reaction.
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Heating: Heat the reaction mixture to reflux for several hours (e.g., 3-6 hours). This provides

the energy needed for both the ring-closing aldol addition and the subsequent dehydration

(condensation) to form the α,β-unsaturated ketone.

Workup: After cooling to room temperature, neutralize the reaction mixture with a dilute acid

(e.g., 1 M HCl).

Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl

acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified

by vacuum distillation or column chromatography on silica gel.
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Workflow: Aldol Condensation Step

Add additional base to
1,5-diketone mixture

Heat mixture to reflux
(3-6 hours)

Cool and neutralize
with dilute acid

Extract with
organic solvent

Wash, dry, and concentrate
organic layers

Purify by vacuum distillation
or column chromatography

Final Product:
3,4,4-Trimethyl-2-cyclohexen-1-one

Click to download full resolution via product page

Proposed workflow for the aldol condensation.

Safety and Handling
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While a specific safety data sheet for 3,4,4-trimethyl-2-cyclohexen-1-one is not widely

available, data from related cyclohexenone derivatives suggest appropriate precautions should

be taken.

Hazards: Likely to be a combustible liquid. May cause skin and serious eye irritation. May

cause respiratory irritation.

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and

clothing. Wear appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This guide is intended for informational purposes only. All laboratory work should be

conducted with a thorough risk assessment and in accordance with institutional safety

protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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